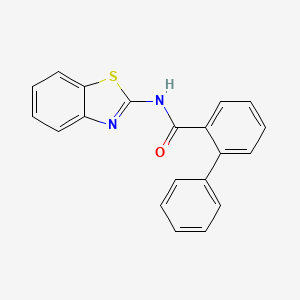

N-1,3-benzothiazol-2-yl-2-biphenylcarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-1,3-benzothiazol-2-yl-2-biphenylcarboxamide” is a compound that has been studied for its potential biological activities . It is a derivative of benzothiazole, a bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds were characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Molecular Structure Analysis

While specific molecular structure analysis for “this compound” is not available, studies on similar N-(1,3-benzothiazol-2-yl) compounds have been conducted . These studies include single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and similar compounds typically involve amide coupling conditions . This process involves the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Wissenschaftliche Forschungsanwendungen

- Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds . These molecules demonstrate inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). Researchers have achieved the synthesis of benzothiazole derivatives through various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation. The structure-activity relationships of these derivatives, along with molecular docking studies, aim to identify potent inhibitors with enhanced anti-tubercular activity.

- N-(1,3-benzothiazol-2-yl) compounds have been explored as ligands for metal extraction . Their ability to coordinate with metal ions makes them valuable in fields such as analytical chemistry and environmental science.

- Some benzothiazole derivatives exhibit optical properties, making them suitable for applications in optoelectronics, sensors, and imaging technologies . Their fluorescence and absorption characteristics contribute to their use in various optical devices.

- N-benzothiazol-2-yl-amides have shown diverse biological activities:

- Ubiquitin Ligase Inhibition : Certain derivatives inhibit ubiquitin ligases, which play crucial roles in protein degradation pathways .

- Cytotoxicity Against Tumorigenic Cells : These compounds exhibit selective cytotoxicity against tumorigenic cell lines .

- Rotavirus Infections : Some derivatives have prophylactic and therapeutic potential against rotavirus infections .

- Adenosine A2A Receptor Modulation : Benzothiazole-based compounds may modulate adenosine A2A receptors .

- Nuclear Hormone Receptor Therapeutics : They are investigated as therapeutic agents for disorders associated with nuclear hormone receptors .

- Scientific research contributes significantly to drug development, medical treatments, and vaccines. Understanding disease causes, risk factors, and developing diagnostic tools relies on rigorous research .

- Beyond applications, understanding the mechanisms of drug resistance is crucial. Incorporating this knowledge enhances our ability to combat diseases effectively .

Anti-Tubercular Activity

Metal Extraction Ligands

Optical Materials

Biological Activities

Drug Development and Healthcare

Mechanistic Insights and Resistance Studies

Zukünftige Richtungen

The future directions for “N-1,3-benzothiazol-2-yl-2-biphenylcarboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, further studies could be conducted to fully understand their synthesis, molecular structure, and mechanism of action.

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2OS/c23-19(22-20-21-17-12-6-7-13-18(17)24-20)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQDRDTYPDSFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5837936.png)

![4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5837946.png)

![1-(2-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5837948.png)

![2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5837954.png)

![5-(methoxymethyl)-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol](/img/structure/B5837978.png)

![4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5837985.png)

![3-{[(acetylamino)carbonothioyl]amino}-4-chlorobenzoic acid](/img/structure/B5837991.png)

![2-[methyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5838004.png)